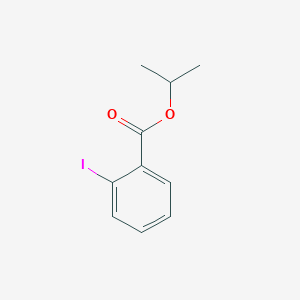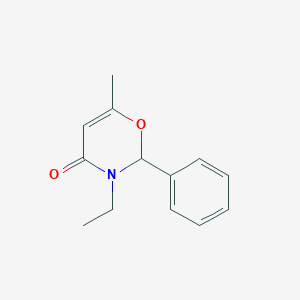![molecular formula C17H36N2O5 B14429896 N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea CAS No. 78535-52-1](/img/structure/B14429896.png)
N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of four isopropyl groups attached to a urea core, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea typically involves the reaction of urea with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Urea and isopropyl alcohol.
Catalyst: Acidic or basic catalyst to facilitate the reaction.
Conditions: Controlled temperature (usually around 60-80°C) and pressure.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves:
Continuous Flow Reactors: Ensuring consistent mixing and reaction conditions.
Purification: Using distillation or crystallization to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Protein Interactions: Modulating protein-protein interactions through non-covalent bonding.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use as a chelating agent and in the production of polyurethane coatings.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in metal extraction and catalysis.
Uniqueness
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
78535-52-1 |
|---|---|
Molecular Formula |
C17H36N2O5 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1,1,3,3-tetrakis(propan-2-yloxymethyl)urea |
InChI |
InChI=1S/C17H36N2O5/c1-13(2)21-9-18(10-22-14(3)4)17(20)19(11-23-15(5)6)12-24-16(7)8/h13-16H,9-12H2,1-8H3 |
InChI Key |
LSSKGIDMXSHQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCN(COC(C)C)C(=O)N(COC(C)C)COC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


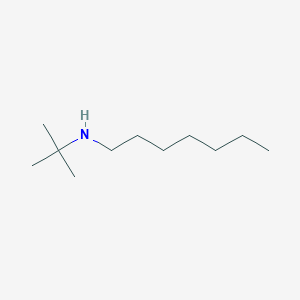

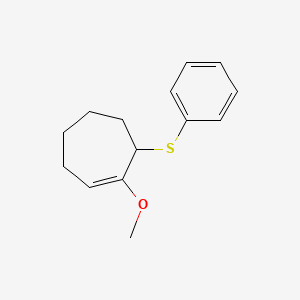
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)
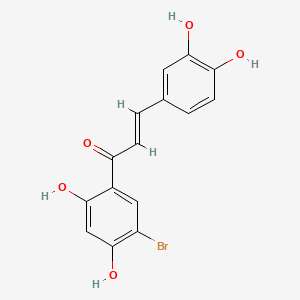


![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
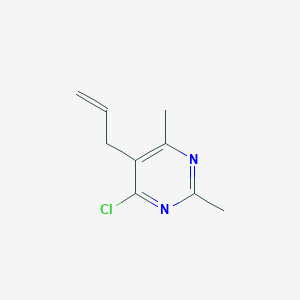
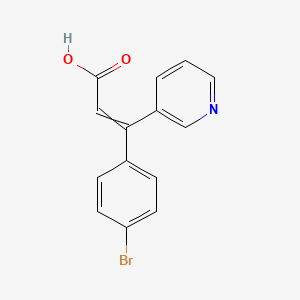
![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)
